AZD-7648: A Technical Guide to a Selective DNA-PK Inhibitor
AZD-7648: A Technical Guide to a Selective DNA-PK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-7648 is an orally bioavailable, potent, and highly selective ATP-competitive inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[1] DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[1][2] By inhibiting DNA-PK, AZD-7648 prevents the repair of DSBs, which can be induced by ionizing radiation or certain chemotherapies. This leads to increased cytotoxicity in tumor cells, making AZD-7648 a promising agent for enhancing the efficacy of cancer treatments.[1][3] Furthermore, AZD-7648 has shown potential as a monotherapy in tumors with high endogenous levels of DNA damage, such as those with defects in other DNA repair pathways like ATM deficiency.[1][4] This guide provides an in-depth overview of the preclinical and clinical data on AZD-7648, its mechanism of action, and the experimental protocols used to evaluate its activity.
Mechanism of Action
AZD-7648 selectively targets and binds to the catalytic subunit of DNA-PK, thereby inhibiting its kinase activity.[1] This inhibition disrupts the NHEJ pathway, which is essential for repairing DNA DSBs.[1][2] The accumulation of unrepaired DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis.[5][6] Preclinical studies have demonstrated that AZD-7648 can potentiate the effects of DNA-damaging agents such as radiation and chemotherapy, as well as PARP inhibitors like olaparib.[7] The combination of AZD-7648 with olaparib has been shown to be particularly effective in cells with deficiencies in the ATM pathway, leading to increased genomic instability and cell death.[5][7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the DNA-PK signaling pathway and a general workflow for evaluating the efficacy of AZD-7648.
Caption: DNA-PK Signaling Pathway and Inhibition by AZD-7648.
Caption: General Experimental Workflow for AZD-7648 Evaluation.
Quantitative Data
The following tables summarize the key quantitative data for AZD-7648 from preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 (Biochemical) | 0.6 nM | Enzyme Assay | [8][9] |
| IC50 (Cellular, pDNA-PK) | 92 nM | A549 NSCLC cells | [4][7][8] |
| Selectivity | >100-fold vs 396 other kinases | Kinase panel screen | [8] |
| Selectivity vs PI3Kγ | IC50 = 1.37 µM | Biochemical Assay | [9] |
| Selectivity vs ATM | IC50 = 17.93 µM | Biochemical Assay | [9] |
| GI50 Range | 1.3 - 30 µM | Panel of 244 cancer cell lines | [4] |
Table 2: In Vitro Combination Effects
| Combination Agent | Effect | Cell Line | Details | Reference |
| Ionizing Radiation (IR) | Radiosensitization (DEF37 = 1.7 at 100 nM) | A549 cells | Colony survival assay | [10] |
| Ionizing Radiation (IR) | Radiosensitization (DEF37 = 2.5 at 100 nM) | H1299 cells | Colony survival assay | [10] |
| Ionizing Radiation (IR) | 4-fold increase in micronuclei, 3-fold induction of γH2AX | A549 cells | ≥1 µM AZD-7648 + 2Gy IR | [8][10] |
| Doxorubicin | Synergistic cell growth inhibition (Synergy scores 4-35) | Ovarian and TNBC cell lines | Loewe additivity model | [10] |
| Olaparib | >20% greater cell growth inhibition vs monotherapy | ATM-deficient cell lines | 10-12 day treatment | [7] |
| Olaparib | Enhanced G2/M arrest, increased micronuclei | FaDu ATM KO cells | 0.6-2 µM AZD-7648 + 1 µM olaparib | [7] |
Table 3: In Vivo Efficacy (Combination Therapy)
| Combination Agent | Animal Model | Dosing Regimen | Efficacy | Reference |
| Ionizing Radiation (IR) | H1299 NSCLC xenografts | AZD-7648 + 5x 2Gy IR | 84% tumor regression | [10] |
| Ionizing Radiation (IR) | A549 NSCLC xenografts | AZD-7648 + 5x 2Gy IR | 11% tumor regression | [10] |
| Pegylated Liposomal Doxorubicin (PLD) | BT474c breast cancer xenograft | 37.5 mg/kg AZD-7648 bid + 2.5 mg/kg PLD weekly | 63% tumor regression | [10] |
| Pegylated Liposomal Doxorubicin (PLD) | TNBC PDX model | 37.5 mg/kg AZD-7648 bid + 2.5 mg/kg PLD weekly | 33% tumor regression | [10] |
| Olaparib | FaDu ATM KO xenografts | 75 mg/kg AZD-7648 bid + 100 mg/kg olaparib qd | Complete regressions after 70 days | [7] |
| Olaparib | FaDu WT xenografts | 75 mg/kg AZD-7648 bid + 100 mg/kg olaparib qd | ~60% tumor growth inhibition | [7] |
| Olaparib | PDX models (breast, lung, ovarian, head & neck) | 75 mg/kg AZD-7648 bid + 100 mg/kg olaparib qd | 50-100% tumor growth inhibition in 13 models, regression in 5 models | [7] |
Table 4: Clinical Trial Data (Phase I/IIa, NCT03907969)
| Treatment Arm | Patient Population | Key Findings | Reference |
| AZD-7648 Monotherapy | 14 patients with advanced cancer | Doses from 5 mg QD to 160 mg BID. Most frequent adverse events were gastrointestinal disorders (64.3%). One dose-limiting toxicity (DLT) at 160 mg BID. No objective responses observed. | [11][12][13] |
| AZD-7648 + PLD | 16 patients with advanced cancer | Maximum dose was 40 mg QD AZD-7648 (days 1-7) + PLD every 28 days. High rates of gastrointestinal disorders (81.3%) and anemia (68.8%). Three DLTs. One partial response. Study terminated early due to toxicity. | [11][12][13] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further research.
DNA-PK Kinase Activity Assay (Biochemical IC50)
This assay quantifies the ability of AZD-7648 to inhibit the enzymatic activity of purified DNA-PKcs.
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Reaction Mixture: Prepare a reaction buffer containing ATP, a specific peptide substrate for DNA-PK, and purified DNA-PKcs enzyme.
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Inhibitor Addition: Add varying concentrations of AZD-7648 to the reaction mixture. A DMSO control is used as a reference.
-
Initiation and Incubation: Initiate the kinase reaction by adding the substrate or ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination: Stop the reaction using a suitable reagent (e.g., EDTA).
-
Detection: Quantify the phosphorylated substrate. This is often done using methods like ADP-Glo™ Kinase Assay, which measures ADP formation as an indicator of kinase activity.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular pDNA-PK (S2056) Inhibition Assay (Cellular IC50)
This assay measures the inhibition of DNA-PK autophosphorylation in a cellular context.
-
Cell Culture: Plate cells (e.g., A549) and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of AZD-7648 concentrations for a specified time (e.g., 1 hour).[8]
-
Induction of DNA Damage: Induce DNA double-strand breaks, typically by exposing the cells to ionizing radiation (e.g., 2 Gy).[8]
-
Lysis: Harvest and lyse the cells to extract proteins.
-
Quantification: Measure the levels of phosphorylated DNA-PK at serine 2056 (pS2056) and total DNA-PK using an immunoassay method like Western blotting or an ELISA-based assay.
-
Data Analysis: Normalize the pS2056 signal to the total DNA-PK signal. Calculate the percentage of inhibition relative to the irradiated control without the inhibitor. Determine the IC50 from the dose-response curve.
Colony Formation (Clonogenic) Assay
This assay assesses the long-term survival and proliferative capacity of cells after treatment.
-
Cell Seeding: Seed a low number of cells (e.g., 300-2400 cells) into culture plates.[3]
-
Treatment: Treat the cells with the desired concentration of AZD-7648 for a set duration (e.g., 24 hours).[3]
-
Combination Treatment: If applicable, expose the cells to a second agent, such as ionizing radiation.
-
Incubation: Remove the drug-containing medium, replace it with fresh medium, and incubate for an extended period (e.g., 10-14 days) to allow for colony formation.
-
Staining and Counting: Fix and stain the colonies with a dye like crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group. The Dose Enhancement Factor (DEF) can be calculated to quantify radiosensitization.[10][14]
In Vivo Tumor Xenograft Study
This protocol outlines the evaluation of AZD-7648's anti-tumor efficacy in a mouse model.
-
Animal Model: Use immunocompromised mice (e.g., SCID or nude mice) for xenograft or patient-derived xenograft (PDX) models.[8]
-
Tumor Implantation: Subcutaneously implant cancer cells or tumor fragments into the flanks of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume (e.g., 200-300 mm³), randomize the mice into different treatment groups.
-
Dosing: Administer AZD-7648, typically via oral gavage (p.o.), at specified doses and schedules (e.g., 75 mg/kg twice daily).[7][8] Combination agents (e.g., olaparib, PLD, or radiation) are administered according to their respective protocols.
-
Monitoring: Measure tumor volumes periodically (e.g., twice weekly) using calipers. Monitor the body weight and overall health of the animals.
-
Pharmacodynamic Analysis: At the end of the study or at specific time points, collect tumor and plasma samples to analyze biomarkers of target engagement (e.g., pDNA-PK, γH2AX) and drug concentration.[4][15]
-
Data Analysis: Plot mean tumor volume over time for each group. Statistical analyses are performed to compare the efficacy between treatment groups.
Conclusion
AZD-7648 is a potent and selective DNA-PK inhibitor with a well-defined mechanism of action. Preclinical data strongly support its role as a sensitizer for radiation and chemotherapy, as well as in combination with PARP inhibitors, particularly in tumors with underlying DNA repair deficiencies. While early clinical data in combination with PLD showed toxicity concerns, the rationale for its use in combination with other DNA-damaging agents and as a monotherapy in specific patient populations remains compelling.[11][13][16] Further clinical investigation is warranted to determine the optimal therapeutic window and patient selection strategies for this promising agent.
References
- 1. Facebook [cancer.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. AZD7648, a DNA-PKcs inhibitor, overcomes radioresistance in Hep3B xenografts and cells under tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. The DNA-PK inhibitor AZD7648 alone or combined with pegylated liposomal doxorubicin in patients with advanced cancer: results of a first-in-human Phase I/IIa study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
